molecular formula C23H24O8 B2802644 (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859660-97-2

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2802644
CAS RN: 859660-97-2
M. Wt: 428.437
InChI Key: JUSZCVIWJGOVFD-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C23H24O8 and its molecular weight is 428.437. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyran Derivatives : 3-Oxo-2,3-dihydrobenzofuran has been reacted with alkyl 2-cyano-3-alkoxypropenoates to afford compounds as a mixture of Z + E isomers, demonstrating the versatility of dihydrobenzofuran derivatives in synthesizing complex organic structures (J. Mérour & F. Cossais, 1991).
  • Crystal Structure and Synthesis of Polyphenolic Compounds : Studies on gallate-based compounds have included structural determination by single-crystal X-ray diffraction, showcasing the importance of structural analysis in understanding the properties of complex organic molecules (Zhu-Ping Xiao et al., 2007).

Heterocyclic Chemistry

  • Morita-Baylis-Hillman Route : A novel synthetic method for certain dihydrobenzofuran derivatives highlights the creativity in organic synthesis, enabling the construction of molecules with potential therapeutic uses (S. Ahn et al., 2012).
  • Synthesis of Dihydrobenzofurans : Research into the roots of Microglossa pyrifolia has led to the isolation of new dihydrobenzofurans, contributing to the discovery of compounds with unique structural motifs and potential biological activity (T. Schmidt, M. R Hildebrand & G. Willuhn, 2003).

Biological Activity Studies

  • Antiproliferative Activity : The synthesis and evaluation of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives have shown significant antiproliferative effects against certain cancer cell lines, indicating the potential for therapeutic applications (B. Božić et al., 2017).

Novel Compound Synthesis

  • Conjugates with Fullerene C60 : The synthesis of a conjugate of fullerene C60 with a derivative of 1,3,5-trimethoxybenzene demonstrates innovative approaches to creating molecules with unique properties and potential applications in materials science or drug delivery systems (S. A. Torosyan et al., 2015).

properties

IUPAC Name

methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZCVIWJGOVFD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.